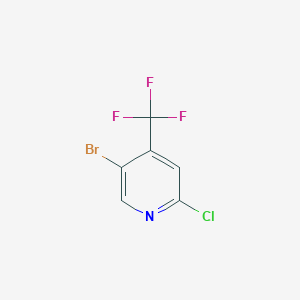

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Overview

Description

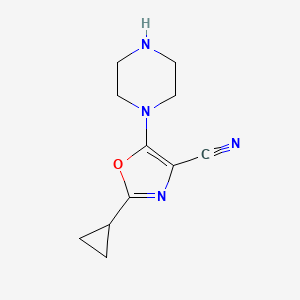

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a pyridine derivative . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, involves a vapor-phase reaction at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride . This process allows for the production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in good yield via a simple one-step reaction .Molecular Structure Analysis

The molecular formula of this compound is C6H2BrClF3N . The molecular weight is 260.44 g/mol . The InChI code is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.44 g/mol . It has a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors . It has no rotatable bonds . Its exact mass and monoisotopic mass are 258.90112 g/mol .Scientific Research Applications

Spectroscopic and Optical Applications

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine has been characterized spectroscopically, utilizing Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. This compound's geometric structure was optimized using density functional theory (DFT), facilitating the understanding of its vibrational frequencies and chemical shift values. Furthermore, its non-linear optical (NLO) properties were determined, indicating potential applications in optical materials and technologies (Vural & Kara, 2017).

Chemical Functionalization and Synthesis

A variety of functionalization processes involving this compound have been explored. These processes include metalations, where the compound is converted into different carboxylic acids, and selective deprotonation followed by carboxylation, demonstrating its utility as a versatile chemical precursor in organic synthesis (Cottet et al., 2004).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activities of this compound. This includes studies on its effect on pBR322 plasmid DNA, as monitored by agarose gel electrophoresis experiments, and its minimal inhibitory concentration (MIC) against certain microbes (Vural & Kara, 2017).

Application in Pharmaceuticals and Agrochemicals

The compound has been identified as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides. This highlights its significance in various industrial applications, emphasizing its role in the development of new chemical entities (Li Zheng-xiong, 2004).

Safety and Hazards

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine should be handled with care. Avoid dust formation and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance. Keep away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

It’s known that similar compounds with trifluoromethyl groups have been used as cgrp receptor antagonists . CGRP receptors are found in the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .

Mode of Action

It’s known that similar compounds can undergo regioselective deprotonation with lda and trapping with carbon dioxide, leading to the formation of corresponding acids .

Biochemical Pathways

Similar compounds have been known to affect the cgrp pathway .

Pharmacokinetics

It’s known that similar compounds have high gi absorption and are bbb permeant .

Result of Action

Similar compounds have been known to cause migraine-like headaches by affecting the cgrp pathway .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Properties

IUPAC Name |

5-bromo-2-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBSBIJPNQAETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653370 | |

| Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-93-8 | |

| Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)

![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)

![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)

![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)

![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)